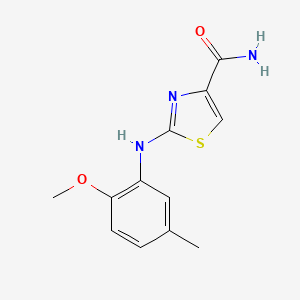
5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine is not fully understood. However, it has been suggested that this compound inhibits the activity of specific enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine has various biochemical and physiological effects. It reduces the expression of specific genes that are involved in cancer cell growth and inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine in lab experiments is its potential as a selective anticancer agent. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are various future directions for the study of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine. One direction is the investigation of its potential as a combination therapy with other anticancer agents. Additionally, further studies can be conducted to understand the mechanism of action of this compound and to identify potential targets for its use in cancer treatment. Finally, the development of more efficient synthesis methods for this compound can also be explored.
In conclusion, 5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine is a chemical compound that has shown potential in various scientific research applications. Its potential as an anticancer and anti-inflammatory agent makes it a promising candidate for further investigation. The development of more efficient synthesis methods and the identification of potential targets for its use in cancer treatment are among the future directions for the study of this compound.
Métodos De Síntesis
The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine involves the reaction of 4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidin-2-amine with fluorinating agents under specific conditions. The reaction yields a white crystalline solid that is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine has shown potential in various scientific research applications. It has been studied for its potential anticancer properties, as it inhibits the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, as it reduces the production of pro-inflammatory cytokines in vitro.
Propiedades
IUPAC Name |
5-fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3S/c1-29-16-6-4-15(5-7-16)19-18(21)20(24-14-23-19)25-9-11-26(12-10-25)30(27,28)17-3-2-8-22-13-17/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZALZAQDKNQYDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


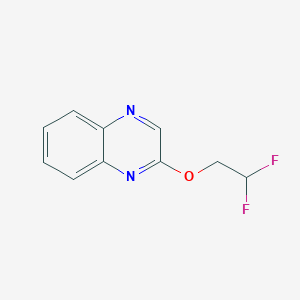


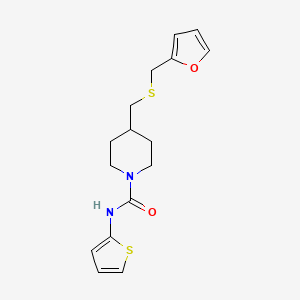

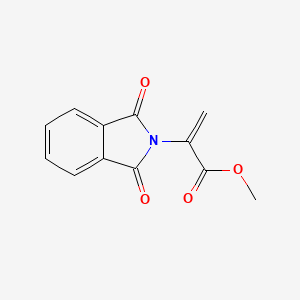

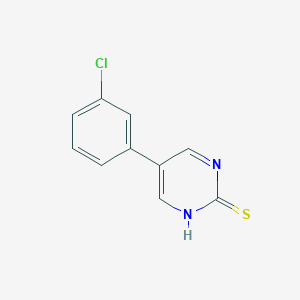
![2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2359599.png)
![4-Cyclobutyl-6-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2359601.png)
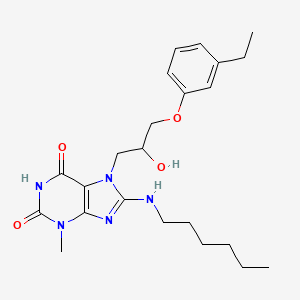
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2359607.png)
